Norlidocaine Hydrochloride

Description

Chemical Identity and Nomenclature

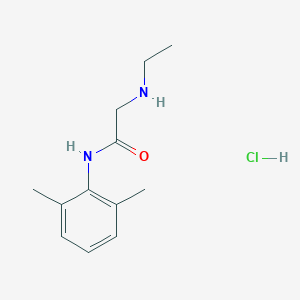

Monoethylglycinexylidide hydrochloride, commonly abbreviated as monoethylglycinexylidide in scientific literature, belongs to the class of organic compounds known as alpha-amino acid amides. The compound is systematically named N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide and carries the molecular formula C₁₂H₁₈N₂O·HCl with a molecular weight of 242.7 Da. The International Union of Pure and Applied Chemistry designation for the free base form is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide, while the Chemical Abstracts Service has assigned the registry number 7728-40-7 for the free base and 7729-94-4 for the hydrochloride salt.

The compound exhibits multiple synonymous designations in pharmaceutical and research contexts, including norlidocaine, ethylglycylxylidide, and the widely recognized abbreviation monoethylglycinexylidide. The European Pharmacopoeia classifies this substance as "Lidocaine Impurity D," reflecting its origin as a metabolic derivative of the parent anesthetic compound. Additional nomenclature variations include 2-ethylamino-2',6'-acetoxylidide, omega-(ethylamino)-2',6'-dimethylacetanilide, and monoethylglycylxylidide, each reflecting different aspects of its chemical structure and functional group arrangement.

The stereochemical configuration of monoethylglycinexylidide features a central acetamide linkage connecting the 2,6-dimethylphenyl moiety with the ethylaminoacetic acid component. The compound demonstrates amphiphilic properties due to the presence of both hydrophilic (amino and amide functional groups) and lipophilic (dimethylphenyl ring system) structural elements, contributing to its favorable pharmacokinetic profile and tissue distribution characteristics.

Historical Discovery and Pharmacological Significance

The discovery and characterization of monoethylglycinexylidide as a clinically significant metabolite emerged from comprehensive pharmacokinetic studies of lidocaine conducted in the 1980s. The seminal work by Oellerich and colleagues in 1987 established the foundation for utilizing monoethylglycinexylidide formation kinetics as a novel approach to hepatic function assessment. This pioneering research demonstrated that the hepatic conversion of lidocaine to monoethylglycinexylidide could serve as a quantitative biomarker for liver metabolic capacity, leading to the development of the monoethylglycinexylidide test.

The pharmacological significance of monoethylglycinexylidide extends beyond its role as a metabolic marker, as the compound retains pharmacological activity comparable to its parent drug lidocaine. Lidocaine undergoes approximately 95% hepatic metabolism primarily through cytochrome P450 3A4 and cytochrome P450 1A2-mediated pathways, with monoethylglycinexylidide representing the major primary metabolite. The formation of monoethylglycinexylidide occurs through oxidative N-deethylation, removing one ethyl group from the tertiary amine nitrogen of lidocaine while preserving the core pharmacophore responsible for sodium channel blocking activity.

Clinical validation of the monoethylglycinexylidide test began in earnest during the late 1980s and early 1990s, with multiple research groups demonstrating its superior sensitivity compared to conventional liver function tests. The test's ability to provide real-time assessment of hepatic metabolic function proved particularly valuable in liver transplantation programs, where accurate evaluation of donor liver viability and recipient hepatic reserve became critical for surgical decision-making. The development of fluorescence polarization immunoassay technology enabled rapid, precise quantification of monoethylglycinexylidide concentrations, facilitating widespread clinical adoption of this diagnostic approach.

Role as a Lidocaine Metabolite in Hepatic Function Assessment

Monoethylglycinexylidide serves as an exceptionally sensitive and specific biomarker for hepatic function due to its exclusive formation through liver-specific enzymatic pathways. The compound's clinical utility stems from its direct relationship with hepatic cytochrome P450 activity, particularly cytochrome P450 3A4, which represents the most abundant drug-metabolizing enzyme system in human liver. Unlike traditional static liver function tests that reflect hepatocellular damage or synthetic capacity, the monoethylglycinexylidide test provides dynamic assessment of actual metabolic function in real-time.

The standard monoethylglycinexylidide test protocol involves intravenous administration of lidocaine at a dose of 1 mg/kg body weight, followed by blood sampling at predetermined intervals, typically 15 or 30 minutes post-injection. Serum monoethylglycinexylidide concentrations are then quantified using fluorescence polarization immunoassay or high-performance liquid chromatography methods. Normal healthy individuals demonstrate mean monoethylglycinexylidide concentrations of approximately 67-97 μg/L at 15 minutes post-lidocaine administration, while patients with chronic liver disease show significantly reduced values correlating with disease severity.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFVVHMUVBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-94-4 | |

| Record name | Norlidocaine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine. It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration.

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses. This results in a numbing effect on the local tissues where the medication is applied. Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake. This inhibition occurs at clinically relevant concentrations.

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes. This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1.

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent. The terminal half-life of Lidocaine is approximately 3.78 hours. MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles.

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels. By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects.

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine. Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX.

Biochemical Analysis

Biochemical Properties

Monoethylglycinexylidide hydrochloride interacts with cytochrome P-450 enzymes in the liver. These enzymes play a crucial role in the oxidative metabolism of the compound.

Cellular Effects

As a metabolite of Lidocain, it may share some of its parent compound’s effects on cells, such as local anesthetic action.

Biological Activity

Monoethylglycinexylidide hydrochloride (MEGX) is a significant metabolite of lidocaine, primarily formed through oxidative N-deethylation in the liver. This compound has garnered attention due to its biological activity, particularly in relation to its pharmacokinetic properties, therapeutic efficacy, and potential toxicity. This article explores the biological activity of MEGX, supported by data tables and research findings.

Overview of Monoethylglycinexylidide

- Chemical Structure : MEGX is chemically described as N-(2,6-dimethylphenyl)-N2-ethylglycinamide hydrochloride.

- Molecular Formula : C₁₂H₁₉ClN₂O

- Molecular Weight : 242.75 g/mol

- CAS Number : 7729-94-4

MEGX is recognized for being approximately 80-90% as potent as lidocaine, which positions it as a relevant compound in both therapeutic and toxicological contexts .

Pharmacokinetics

The pharmacokinetic profile of MEGX is crucial for understanding its biological activity. Several studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Lidocaine | Monoethylglycinexylidide |

|---|---|---|

| (µg/mL) | 2.12 ± 0.81 | 0.31 ± 0.32 |

| (h) | 0.33 ± 0.11 | 1.53 ± 0.61 |

| AUC (µg/mL·h) | 3.12 ± 1.09 | 1.34 ± 1.20 |

| Terminal half-life (h) | 1.71 ± 0.51 | 3.22 ± 1.21 |

| Mean residence time (h) | 1.59 ± 0.36 | 4.67 ± 1.34 |

The table above illustrates that MEGX has a longer half-life and mean residence time compared to lidocaine, indicating prolonged effects in the body .

Hepatic Function Indicator

MEGX serves as a sensitive biomarker for hepatic function, particularly in liver transplant scenarios. Its formation is directly correlated with liver microsomal activity, making it a valuable indicator in assessing liver health .

Case Studies

-

Chronic Hepatitis and Cirrhosis :

A study involving 284 patients demonstrated that MEGX formation can differentiate between chronic hepatitis and cirrhosis based on liver function tests and histological scoring . The study highlighted that patients with lower MEGX levels exhibited more severe liver dysfunction. -

Liposuction Procedures :

In a clinical setting involving liposuction, researchers monitored plasma concentrations of lidocaine and MEGX in five female volunteers post-procedure. The findings indicated that MEGX levels peaked at a delayed rate compared to lidocaine, suggesting prolonged exposure to the metabolite which may influence post-operative recovery and pain management strategies .

Toxicity Profile

Despite its therapeutic benefits, MEGX also poses potential toxicity risks similar to lidocaine. High doses can lead to adverse effects such as convulsions in animal models . Monitoring MEGX levels is essential during procedures involving lidocaine to mitigate risks associated with systemic toxicity.

Scientific Research Applications

Hepatic Function Assessment

Monoethylglycinexylidide is utilized as a quantitative index of hepatic function. It is formed through the metabolism of lidocaine in the liver, making it a useful biomarker for evaluating liver health. Studies have shown that measuring serum MEGX concentrations can provide insights into the severity of hepatic dysfunction.

- Case Study Findings : A study involving 24 adults with chronic hepatitis and 47 patients with cirrhosis demonstrated that serum MEGX levels were significantly lower in patients with liver disease compared to healthy controls. The median MEGX concentration in controls was 67 ng/ml, while it was only 43 ng/ml in chronic hepatitis patients and 24 ng/ml in cirrhosis patients, indicating its potential as a diagnostic tool for liver dysfunction .

Prognostic Indicator

MEGX levels have been correlated with patient prognosis in liver disease. A follow-up study indicated that patients with MEGX formation above 30 ng/ml had a higher survival rate compared to those with lower concentrations (P = 0.004), thus highlighting its role not only in diagnosis but also in predicting patient outcomes .

Metabolism and Excretion

The pharmacokinetics of monoethylglycinexylidide have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Pharmacokinetic Data : After intravenous administration of lidocaine, MEGX exhibits distinct pharmacokinetic properties:

| Parameter | Value (Awake) | Value (Anesthetized) |

|---|---|---|

| Cmax (ng/mL) | 230 ± 23 | 87 ± 21* |

| Tmax (min) | 30 ± 0 | 19 ± 9.5* |

| t1/2 (min) | 79 ± 11 | 78 ± 25 |

| AUC∞ ([mg·min]/mL) | 33 ± 5.9 | 11 ± 4.2* |

*Statistical significance indicates differences between awake and anesthetized states .

Assessment of Drug Safety

Monoethylglycinexylidide also plays a role in toxicological assessments, particularly concerning lidocaine toxicity. Its presence and concentration can indicate lidocaine's metabolic pathway and potential adverse effects.

- Clinical Relevance : In cases where lidocaine is administered, monitoring MEGX levels can help assess the risk of toxicity, especially in patients with pre-existing liver conditions where drug metabolism may be impaired .

Summary of Findings

The applications of monoethylglycinexylidide hydrochloride extend across various domains within clinical pharmacology:

- Hepatic Function Testing : Reliable indicator for assessing liver health.

- Prognostic Tool : Correlates with patient survival rates in liver diseases.

- Pharmacokinetic Profile : Detailed understanding aids in optimizing lidocaine therapy.

- Toxicological Assessment : Important for evaluating potential drug toxicity.

Chemical Reactions Analysis

Metabolic Reactions

MEGX participates in dynamic metabolic pathways influenced by hepatic and renal functions:

MEGX’s elimination half-life ranges from 3.19–3.22 hours in mammals, with ~90% excreted renally as metabolites .

Pharmacokinetic Profile

Pharmacokinetic parameters of MEGX hydrochloride after subcutaneous administration in goat kids :

| Parameter | MEGX Hydrochloride | Lidocaine Hydrochloride |

|---|---|---|

| Cₘₐₓ (µg/mL) | 0.31 ± 0.32 | 2.12 ± 0.81 |

| Tₘₐₓ (h) | 1.53 ± 0.61 | 0.33 ± 0.11 |

| AUC (µg/mL·h) | 1.34 ± 1.20 | 3.12 ± 1.09 |

| Elimination Half-life (h) | 3.22 ± 1.21 | 1.71 ± 0.51 |

Key Findings:

- MEGX exhibits delayed absorption (Tₘₐₓ >1.5 hours) compared to lidocaine .

- Prolonged half-life suggests cumulative effects in hepatic impairment .

Analytical Detection Methods

Quantitative analysis of MEGX employs LC-MS/MS with high sensitivity (LLOQ: 0.00125 µg/mL) .

Validation Parameters:

| Metric | MEGX |

|---|---|

| Intraday Precision (RSD) | ≤5.3% |

| Interday Precision (RSD) | ≤15.64% |

| Recovery (%) | 61–80 |

MEGX is detected in plasma, urine, and bile, with N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide confirmed as the primary ion (m/z 207.148) .

Toxicological Implications

MEGX shares lidocaine’s toxicological profile but with reduced potency :

Comparison with Similar Compounds

Structural and Functional Analogues

MEGX HCl is compared to lidocaine metabolites and structurally related compounds:

Glycinexylidide (GX) : A secondary metabolite of lidocaine formed via further deethylation of MEGX. GX exhibits 25% of lidocaine’s potency and is less hepatotoxic .

3-Hydroxylidocaine : A hydroxylated metabolite with reduced anesthetic activity but longer half-life in plasma .

4-Hydroxyxylidine : A major urinary metabolite in humans, linked to lidocaine’s systemic clearance but lacking pharmacological activity .

Pharmacokinetic and Metabolic Profiles

Key Findings :

- MEGX HCl’s rapid formation (15-minute peak in healthy individuals) contrasts with delayed peaks in cirrhotic patients (4 hours), making it a sensitive liver function marker .

- GX accumulates in renal impairment due to slower metabolism, while 3-hydroxylidocaine’s prolonged half-life correlates with lidocaine’s extended anesthetic effects .

Key Findings :

Diagnostic and Clinical Utility

- MEGX HCl : Predictive of graft survival in liver transplants (32/37 correct predictions) and correlates with histopathological liver damage .

- 4-Hydroxyxylidine: Dominates urinary excretion (72.6% in humans) but lacks diagnostic utility .

- 3-Hydroxylidocaine : Detected in equine models post-topical lidocaine application, suggesting utility in veterinary pharmacokinetics .

Q & A

Q. What is the methodological basis for using MEGX as a biomarker in liver function assessment?

MEGX is formed via hepatic cytochrome P-450-mediated N-deethylation of lidocaine. To assess liver function, administer lidocaine intravenously (1–3 mg/kg) and measure plasma MEGX concentrations at intervals (e.g., 15, 30, 60 minutes post-injection) using HPLC or LC-MS. Lower MEGX levels correlate with reduced hepatic metabolic capacity, particularly in cirrhosis or pre-transplant evaluations .

Q. What analytical techniques are validated for quantifying MEGX in biological samples?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. For example, HPLC methods often use C18 columns, mobile phases of acetonitrile-phosphate buffer (pH 3.0), and detection at 210 nm. LC-MS/MS offers higher sensitivity for low-concentration samples (e.g., plasma from liver-impaired patients) .

Q. How does MEGX differ pharmacologically from its parent compound, lidocaine?

MEGX retains sodium channel-blocking activity but with reduced potency. Experimental protocols involve comparing concentration-response curves in isolated tissue models (e.g., uterine muscle strips). Lidocaine at ≥50 μg/mL significantly inhibits contractility, while MEGX shows no consistent effect, necessitating higher concentrations for functional studies .

Q. What are the critical parameters for stabilizing MEGX in experimental samples?

Store plasma/serum samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. For LC-MS workflows, add anticoagulants (e.g., EDTA) and protease inhibitors to minimize enzymatic breakdown during sample preparation .

Advanced Research Questions

Q. How can researchers address contradictory data on MEGX's predictive value in post-hepatectomy liver function?

While MEGX synthesis reflects metabolic capacity, its inability to predict post-resection outcomes (e.g., in studies using indocyanine green clearance) may stem from heterogeneous liver pathology. Mitigate this by combining MEGX with volumetric imaging (CT/MRI) and histopathological scoring to account for regional functional variability .

Q. What experimental designs are optimal for investigating interspecies differences in MEGX pharmacokinetics?

Use crossover studies in animal models (e.g., rodents, goats) with lidocaine dosing (2–5 mg/kg IV). Collect serial blood samples to calculate AUC, clearance, and half-life. Compare metabolic rates against human data, adjusting for cytochrome P-450 isoform expression differences .

Q. How can in vitro models resolve discrepancies in MEGX's pharmacodynamic activity?

Primary hepatocyte cultures or liver microsomes can isolate metabolic pathways. Incubate lidocaine with microsomes (37°C, NADPH cofactor) and quantify MEGX via LC-MS. This eliminates confounding variables like tissue perfusion, clarifying intrinsic metabolic differences in disease models .

Q. What statistical approaches are recommended for analyzing MEGX data in heterogeneous patient cohorts?

Apply multivariate regression to adjust for covariates (e.g., age, comorbidities, concomitant medications). Use receiver operating characteristic (ROC) curves to determine MEGX cutoff values for clinical outcomes (e.g., transplant survival) while accounting for false positives/negatives .

Q. How do drug-drug interactions influence MEGX-based liver function assessments?

Cytochrome P-450 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) alter MEGX formation kinetics. Pre-screen patients for CYP3A4/1A2-modifying medications. In controlled studies, co-administer lidocaine with these agents to quantify interaction magnitudes .

Q. What protocols validate MEGX as a surrogate marker in environmental toxicology studies?

Spike wastewater samples with lidocaine and MEGX standards, then extract via solid-phase extraction (SPE). Use isotope-labeled internal standards (e.g., MEGX-d10) for LC-MS quantification. Correlate environmental MEGX levels with lidocaine disposal patterns and hepatic activity in bioindicator species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.